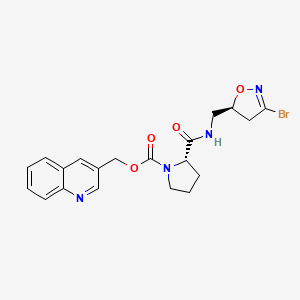
GSK3-IN-40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK3-IN-40 is a potent and irreversible inhibitor of GSK3.
Wissenschaftliche Forschungsanwendungen
Role in Cellular Processes and Diseases
Glycogen synthase kinase-3 (GSK3) is integral to numerous cellular processes, including structure, growth, motility, and apoptosis. It's implicated in pathological conditions like diabetes, insulin resistance, and Alzheimer's disease (Jope & Johnson, 2004). Additionally, GSK3 impacts a broad spectrum of cell functions beyond glycogen metabolism, prompting therapeutic intervention research (Cohen & Frame, 2001).
Development of GSK3 Inhibitors
Efforts to develop GSK3 inhibitors focus on therapeutic applications for diabetes and neurodegenerative diseases. These inhibitors have the potential to significantly impact the treatment and understanding of these conditions (Cohen & Goedert, 2004).
Structural Insights and Biological Effects
The study of GSK3 inhibitors like AR-A014418 provides insights into interactions within the ATP pocket and the structural basis for selectivity. These inhibitors have shown potential in cellular signaling and Alzheimer's disease research (Bhat et al., 2003).
GSK3's Interaction with Other Signaling Networks
GSK3's role extends to its interactions with the PI3K/AKT/mTOR signaling network, influencing physiology and pathology. Its activity is regulated independently across different substrates, making it a focal point in various physiological processes (Hermida et al., 2017).
GSK3 in Oncogenesis
Paradoxically, GSK3 supports the proliferation and transformation of MLL leukemia cells, contrary to its known roles in suppressing neoplasia-associated signaling pathways. This suggests its potential as a drug target in cancer treatment (Wang et al., 2008).
GSK3 in Aging and Disease Research
GSK3's diverse roles have implications for aging research, where it's considered a key factor in determining longevity and healthspan. It influences various cellular functions and disease pathologies, suggesting its potential as a target in aging-related therapies (Souder & Anderson, 2019).
Potential in CNS Therapies
GSK3 emerges as a significant drug target in the CNS, particularly in Alzheimer's disease and stroke. Its activity is associated with neuronal death and other pathologies, making it a focus for pharmaceutical development (Bhat et al., 2004).
Involvement in Gastrointestinal Cancer
GSK3's modulation of human telomerase reverse transcriptase and telomerase highlights its role in gastrointestinal cancer cell survival, suggesting it as a target for cancer therapies (Mai et al., 2009).
GSK3 and Immune Responses
GSK3 is a crucial regulator of the balance between pro- and anti-inflammatory cytokine production. Its inhibition can diminish inflammation, influencing both innate and adaptive immune responses (Beurel et al., 2010).
Eigenschaften
Produktname |
GSK3-IN-40 |
|---|---|
Molekularformel |
C15H11BrN2O3 |
Molekulargewicht |
347.17 |
IUPAC-Name |
3-(2-Bromoacetyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11BrN2O3/c1-18-7-9(8-4-2-3-5-10(8)18)12-13(11(19)6-16)15(21)17-14(12)20/h2-5,7H,6H2,1H3,(H,17,20,21) |
InChI-Schlüssel |
LDEKCICSIPDOQM-UHFFFAOYSA-N |
SMILES |
O=C(C(C(CBr)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK3IN-40; GSK3 IN-40; GSK3-IN-40 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone](/img/structure/B1192762.png)